D1R antagonist 1
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Overview
Description
D1R antagonist 1, also known as compound 12a, is a selective antagonist of the dopamine D1 receptor. Dopamine D1 receptors are G protein-coupled receptors that play a crucial role in regulating motor behavior, reward, motivational states, and cognitive processes. This compound is involved in G protein and β-arrestin-based signaling pathways .
Preparation Methods
The synthesis of D1R antagonist 1 involves several steps, including the alkoxylation and dialkoxylation of (-)-Stepholidine.
Chemical Reactions Analysis
D1R antagonist 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
D1R antagonist 1 has several scientific research applications, including:
Chemistry: It is used as a tool to study the structure-activity relationships of dopamine receptor ligands.
Biology: It helps in understanding the role of dopamine D1 receptors in various biological processes.
Medicine: It is being investigated for its potential therapeutic applications in treating neuropsychiatric disorders such as Parkinson’s disease, schizophrenia, and cognitive impairments
Industry: It may have applications in the development of new drugs targeting dopamine receptors.
Mechanism of Action
D1R antagonist 1 exerts its effects by binding to the dopamine D1 receptor and blocking its activation by dopamine. This inhibition prevents the receptor from activating downstream signaling pathways, including the cAMP/PKA-dependent signaling cascade. This cascade regulates neuronal excitability, gene expression, and synaptic plasticity .
Comparison with Similar Compounds
D1R antagonist 1 is unique in its selectivity and potency as a dopamine D1 receptor antagonist. Similar compounds include:
SKF81297: A catechol-based agonist of the D1 receptor.
SKF83959: Another catechol-based agonist with selectivity for D1 receptors.
Apomorphine: A pan-dopamine agonist used in the treatment of Parkinson’s disease
These compounds differ in their selectivity, potency, and pharmacokinetic properties, making this compound a valuable tool for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H26BrNO4 |
---|---|
Molecular Weight |
448.3 g/mol |
IUPAC Name |
(13aS)-12-bromo-9-ethoxy-3-propoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,10-diol |
InChI |
InChI=1S/C22H26BrNO4/c1-3-7-28-21-8-13-5-6-24-12-16-15(9-18(24)14(13)10-19(21)25)17(23)11-20(26)22(16)27-4-2/h8,10-11,18,25-26H,3-7,9,12H2,1-2H3/t18-/m0/s1 |
InChI Key |
BGGURFWLEHSLEY-SFHVURJKSA-N |
Isomeric SMILES |
CCCOC1=C(C=C2[C@@H]3CC4=C(C=C(C(=C4CN3CCC2=C1)OCC)O)Br)O |
Canonical SMILES |
CCCOC1=C(C=C2C3CC4=C(C=C(C(=C4CN3CCC2=C1)OCC)O)Br)O |
Origin of Product |
United States |
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